N-Desmethylbendamustine

Overview

Description

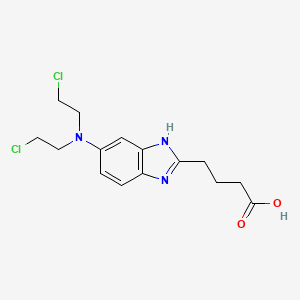

N-Desmethylbendamustine is a chemical compound with the molecular formula C15H19Cl2N3O2 . It is a derivative of Bendamustine, an alkylating agent used in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma .

Synthesis Analysis

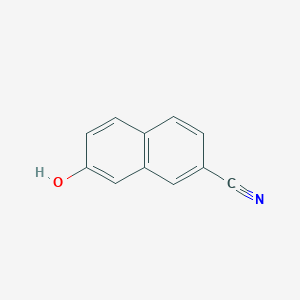

N-Desmethylbendamustine is an active metabolite of Bendamustine. It is formed through demethylation of the benzimidazole ring in Bendamustine by the cytochrome P450 (CYP) isoform CYP1A2 .Molecular Structure Analysis

The molecular structure of N-Desmethylbendamustine consists of a benzimidazole ring attached to a butanoic acid group. The benzimidazole ring is substituted with a bis(2-chloroethyl)amino group .Scientific Research Applications

Bendamustine and its Metabolites

- Specific Scientific Field : Pharmacokinetics and Oncology .

- Summary of the Application : Bendamustine is a unique alkylating agent used for the treatment of various hematologic malignancies and solid tumors . It’s metabolized into several metabolites, including N-Desmethylbendamustine .

- Methods of Application or Experimental Procedures : Bendamustine is administered via a 60-minute intravenous dose . It’s rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity. Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity .

- Results or Outcomes : Bendamustine concentrations peak at the end of intravenous infusion (~1 h). Subsequent elimination is triphasic, with the intermediate t1/2 (~40 min) as the effective t1/2 since the final phase represents <1 % of the area under the curve . Systemic exposure to bendamustine 120 mg/m2 is comparable between adult and pediatric patients .

- Specific Scientific Field : Hematology .

- Summary of the Application : Bendamustine is used for the treatment of various hematologic disorders. It has achieved widespread international regulatory approval and is a standard agent for the treatment of chronic lymphocytic leukemia (CLL), indolent non-Hodgkin lymphoma, and multiple myeloma .

- Methods of Application or Experimental Procedures : Bendamustine is administered via a 60-minute intravenous dose. It’s rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity .

- Results or Outcomes : Bendamustine has shown clinical activity against various hematologic malignancies when used as monotherapy or in combination with other chemotherapeutic agents .

- Specific Scientific Field : Oncology .

- Summary of the Application : Bendamustine now serves as the backbone for the development of novel regimens including new targeted therapies .

- Methods of Application or Experimental Procedures : Bendamustine is used in combination with other chemotherapeutic agents to enhance the effectiveness of the treatment .

- Results or Outcomes : The combination of Bendamustine with other agents has shown promising results in the treatment of various cancers .

Treatment of Hematologic Disorders

Combination Therapies

- Specific Scientific Field : Hematology .

- Summary of the Application : Since approval, the number of indications for bendamustine has expanded to include aggressive non-Hodgkin lymphoma and Hodgkin lymphoma .

- Methods of Application or Experimental Procedures : Bendamustine is administered via a 60-minute intravenous dose .

- Results or Outcomes : Bendamustine has shown clinical activity against aggressive non-Hodgkin lymphoma and Hodgkin lymphoma .

- Specific Scientific Field : Oncology .

- Summary of the Application : Bendamustine is used for lymphodepletion before tisagenlecleucel in patients with refractory or relapsed large B-cell lymphomas .

- Methods of Application or Experimental Procedures : Bendamustine is administered via a 60-minute intravenous dose .

- Results or Outcomes : Patients treated with bendamustine had lower rates of cytokine release syndrome and neurotoxicity. In addition, higher rates of hematological toxicities were observed in patients receiving fludarabine/cyclophosphamide .

Treatment of Aggressive Non-Hodgkin Lymphoma and Hodgkin Lymphoma

Lymphodepletion Before Tisagenlecleucel

Future Directions

properties

IUPAC Name |

4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2N3O2/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZIKXXNXMYQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethylbendamustine | |

CAS RN |

41515-13-3 | |

| Record name | N-Desmethylbendamustine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041515133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYLBENDAMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/542SRM4E31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

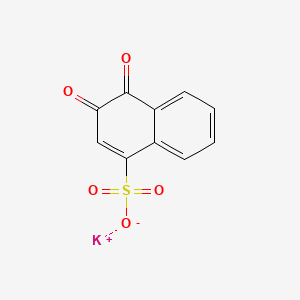

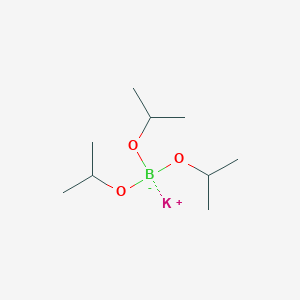

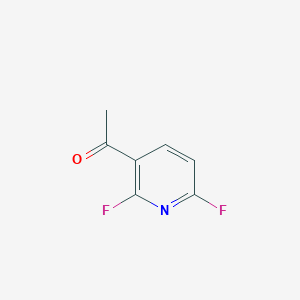

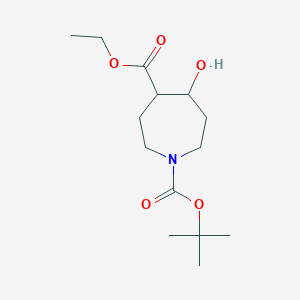

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B1593226.png)